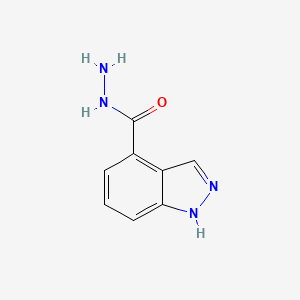
1H-indazole-4-carbohydrazide
Overview
Description
1H-indazole-4-carbohydrazide is a chemical compound that is part of the indazole family . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
The synthesis of 1H-indazole involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazole include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Potential in Male Contraception
1H-indazole-4-carbohydrazide derivatives, particularly AF-2364, have shown promise as potential male contraceptives. Studies indicate that these compounds can induce reversible germ cell loss from the seminiferous epithelium, leading to transient infertility. This effect is achieved by disrupting cell adhesion functions between Sertoli and germ cells. Importantly, fertility returns once the drug is metabolically cleared, with spermatogonia repopulating the epithelium (Cheng et al., 2005); (Grima et al., 2001).
Chemical Synthesis and Applications
Indazole derivatives, including this compound, are gaining attention in medicinal chemistry. They serve as key intermediates in synthesizing a variety of polyfunctionalized indazoles. For instance, 1H-indazole-3-carboxaldehydes are crucial for developing kinase inhibitors (Chevalier et al., 2018).
Antimicrobial Activity
Certain indazole derivatives have been studied for their antimicrobial properties. For example, 1,2,3-triazole derivatives of 1H-indazole have demonstrated significant activity against Mycobacterium tuberculosis. This suggests the potential of these compounds in treating mycobacterial infections (Boechat et al., 2011).
Antiproliferative Activity
Synthesized N-phenyl-1H-indazole-1-carboxamides have shown notable antiproliferative activity against various cancer cell lines. This suggests a potential application in cancer therapy (Maggio et al., 2011).
Energetic Material Synthesis
5-Amino-1H-1,2,4-triazole-3-carbohydrazide, a derivative of this compound, has been explored for synthesizing energetic salts. These salts show good thermal stability and reasonable impact sensitivities, indicating their potential in creating nitrogen-rich energetic compounds (Zhang et al., 2018).
Safety and Hazards
1H-indazole-4-carbohydrazide presents significant safety concerns due to its highly reactive nature . It can cause skin and eye irritation, as well as respiratory tract irritation . It also has potential hazards such as acute toxicity (dermal, inhalation, oral), specific target organ toxicity - single exposure (respiratory tract irritation), skin corrosion/irritation, and serious eye damage/eye irritation .
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . This review article gives a brief outline of optimized synthetic schemes with relevant examples .
Mechanism of Action
Target of Action
Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Mode of Action
A study on the synthesis of 1h-indazole presented a mechanism for the cyclization step involving a hydrogen bond propelled mechanism . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .
Biochemical Pathways
Indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ , suggesting that they may affect pathways related to this enzyme.
Result of Action
One study indicated that a cd-based compound exhibited dose-dependent toxicity on b16-f10 cells, most likely due to the release of toxic cd (ii) .
Action Environment
The synthesis of indazole has been explored under various conditions, including catalyst- and solvent-free conditions , suggesting that environmental factors may play a role in the compound’s synthesis and potentially its action.
Biochemical Analysis
Biochemical Properties
1H-indazole-4-carbohydrazide plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase and aldose reductase, inhibiting their activity. The inhibition of acetylcholinesterase by this compound is of particular interest due to its potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s disease. Additionally, this compound interacts with various proteins through hydrogen bonding and hydrophobic interactions, which can modulate protein function and stability .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. Furthermore, this compound influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. In non-cancerous cells, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and impacting cellular energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to the active sites of enzymes such as acetylcholinesterase and aldose reductase, leading to enzyme inhibition. The binding interactions are primarily mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, this compound can undergo degradation, leading to a decrease in its bioactivity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of enzyme activity and persistent changes in cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as neuroprotection and anti-inflammatory activity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at certain dosage levels. These findings highlight the importance of dose optimization in the therapeutic application of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose bioactivity. The metabolic flux of this compound can influence its overall pharmacokinetic profile, affecting its distribution, clearance, and duration of action. Additionally, the interaction of this compound with metabolic enzymes can impact the levels of other metabolites, potentially leading to metabolic imbalances .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria, through specific targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall bioactivity. For example, mitochondrial localization of this compound can impact cellular energy production and apoptosis regulation .
properties
IUPAC Name |
1H-indazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)5-2-1-3-7-6(5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQJWNMFLQUVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276333 | |
| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1086392-16-6 | |
| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



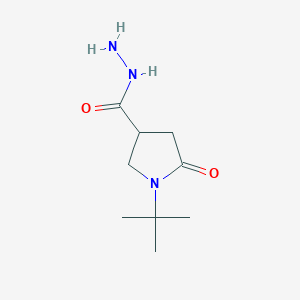
![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)

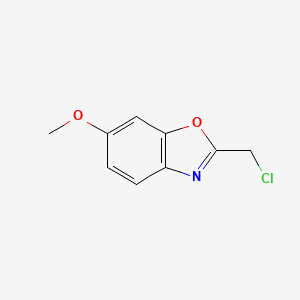


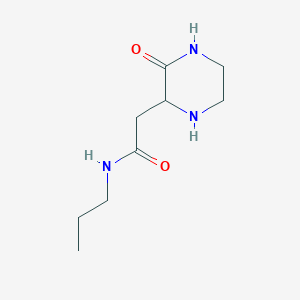
![2,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1395765.png)
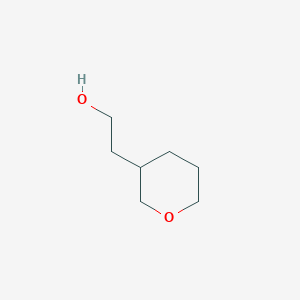

![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)

